Target Engagement: PDE4 Isozyme Inhibition Potency
The compound is consistently described as a PDE4 inhibitor, a mechanism supported by its pyridazinone pharmacophore . While no direct public IC50 data was found for this exact compound, its closest commercially available analog, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide, lacks the 3,4-difluoro substitution and is also categorized as a PDE4 inhibitor . The difluoro substitution on the benzamide ring is a well-validated strategy to enhance binding and metabolic stability in PDE4 inhibitors compared to non-fluorinated analogs [1].
| Evidence Dimension | PDE4 Inhibitory Activity (Class Inference) |
|---|---|
| Target Compound Data | No specific quantitative public data available. |
| Comparator Or Baseline | N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide |
| Quantified Difference | Not available. |
| Conditions | Not available. |
Why This Matters
For researchers focused on PDE4-related pathways, the 3,4-difluoro variant offers a structurally differentiated tool compound with potentially improved pharmacokinetic properties over the non-fluorinated parent.
- [1] Dal Piaz, V., et al. (1997). Synthesis and PDE4 inhibitory activity of a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones. European Journal of Medicinal Chemistry, 32(2), 143-153. View Source
